molecular formula C19H23N3O B6238482 1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea CAS No. 2758013-15-7

1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea

Cat. No.: B6238482
CAS No.: 2758013-15-7
M. Wt: 309.4
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Description

1-(2,4-Dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea is an organic compound characterized by its complex structure, which includes two 2,4-dimethylphenyl groups and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea typically involves the following steps:

  • Formation of the Imine Intermediate: : The reaction begins with the condensation of 2,4-dimethylbenzaldehyde with an amine to form an imine intermediate. This step is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the reaction to completion.

    2,4-Dimethylbenzaldehyde+AmineImine Intermediate+Water\text{2,4-Dimethylbenzaldehyde} + \text{Amine} \rightarrow \text{Imine Intermediate} + \text{Water} 2,4-Dimethylbenzaldehyde+Amine→Imine Intermediate+Water

  • Urea Formation: : The imine intermediate is then reacted with an isocyanate to form the final urea compound. This step often requires a catalyst such as a tertiary amine or a metal complex to facilitate the reaction.

    Imine Intermediate+IsocyanateThis compound\text{Imine Intermediate} + \text{Isocyanate} \rightarrow \text{this compound} Imine Intermediate+Isocyanate→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)-3-methylurea: Lacks the imine functionality, making it less versatile in certain chemical reactions.

    1-(2,4-Dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]urea: Similar structure but without the additional methyl group on the urea moiety.

Uniqueness

1-(2,4-Dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea is unique due to its combination of imine and urea functionalities, which confer distinct chemical reactivity and potential for diverse applications. The presence of two 2,4-dimethylphenyl groups also enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

2758013-15-7

Molecular Formula

C19H23N3O

Molecular Weight

309.4

Purity

95

Origin of Product

United States

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